4-(Dimethylamino)butanimidamide dihydrochloride

CAS No.: 28163-08-8

Cat. No.: VC6513339

Molecular Formula: C6H17Cl2N3

Molecular Weight: 202.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28163-08-8 |

|---|---|

| Molecular Formula | C6H17Cl2N3 |

| Molecular Weight | 202.12 |

| IUPAC Name | 4-(dimethylamino)butanimidamide;dihydrochloride |

| Standard InChI | InChI=1S/C6H15N3.2ClH/c1-9(2)5-3-4-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H |

| Standard InChI Key | WRVCXJDIISSTMO-UHFFFAOYSA-N |

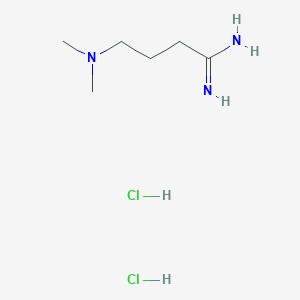

| SMILES | CN(C)CCCC(=N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(Dimethylamino)butanimidamide dihydrochloride is C₆H₁₅N₃·2HCl, with a molecular weight of 215.14 g/mol (calculated from PubChemLite data) . The structure comprises a four-carbon chain (butanimidamide backbone) terminating in an amidine group (–C(=NH)NH₂) and a dimethylamino (–N(CH₃)₂) substituent at the fourth position. The dihydrochloride salt formation occurs via protonation of the amidine’s nitrogen atoms, improving aqueous solubility for industrial applications .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N₃·2HCl |

| Molecular Weight | 215.14 g/mol |

| SMILES | CN(C)CCCC(=N)N.Cl.Cl |

| Key Functional Groups | Amidine, dimethylamino |

The amidine group’s resonance stabilization and basicity (pKa ~10–12) enable participation in hydrogen bonding and ionic interactions, which are critical for biological activity .

Synthesis and Derivatization Pathways

Synthesis typically involves amidination of nitrile precursors. For example, reacting 4-(dimethylamino)butyronitrile with ammonia under acidic conditions yields the amidine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt . Alternative routes may employ Pinner reactions, where nitriles react with alcohols and HCl to form imidoesters, followed by ammonolysis .

Key Reaction Steps:

-

Nitrile Formation:

-

Salt Formation:

Purification often involves recrystallization from ethanol or acetone to achieve >95% purity .

Physicochemical Properties

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions, with limited solubility in nonpolar solvents like hexane . Thermal analysis (TGA/DSC) suggests decomposition above 200°C, consistent with amidine salts’ instability at elevated temperatures .

| Property | Value |

|---|---|

| Solubility in Water | >50 mg/mL (25°C) |

| Melting Point | Decomposes >200°C |

| LogP (Predicted) | -1.2 (Hydrophilic) |

The compound’s basicity facilitates protonation in physiological environments, enhancing its bioavailability in drug formulations .

Applications in Pharmaceutical Research

4-(Dimethylamino)butanimidamide dihydrochloride serves as a versatile intermediate in synthesizing bioactive molecules. Its amidine group acts as a hydrogen bond donor/acceptor, mimicking peptide bonds in enzyme inhibitors. Notable applications include:

-

Antiviral Agents: Structural analogs inhibit viral proteases by binding to active sites via amidine interactions .

-

Gene Delivery: Cationic amidine derivatives complex with DNA, enhancing cellular uptake in gene therapy .

-

Anticancer Drugs: Derivatives interfere with nucleotide biosynthesis, as seen in thymidylate synthase inhibitors .

Current Research and Future Directions

Recent studies focus on optimizing the compound’s pharmacokinetics through structural modifications. For example, replacing the dimethylamino group with morpholino or piperazinyl moieties improves blood-brain barrier penetration . Additionally, covalent organic frameworks (COFs) incorporating amidine derivatives show promise in CO₂ capture, leveraging their high nitrogen content for adsorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume